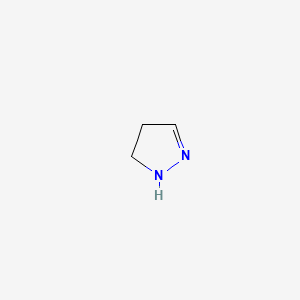

2-Pyrazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBIXXDQFWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870460 | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-98-8, 36118-45-3 | |

| Record name | 2-Pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure and Properties of 2-Pyrazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental aspects of the 2-pyrazoline (B94618) core, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. It delves into its basic structure, physicochemical properties, spectroscopic signatures, and key synthetic methodologies. Furthermore, it explores the diverse pharmacological activities of this compound derivatives, with a focus on their mechanisms of action and associated signaling pathways.

Basic Structure and Properties

This compound, also known as 4,5-dihydro-1H-pyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a single endocyclic double bond.[1] There are three possible tautomeric forms of pyrazoline, designated as 1-, 2-, and 3-pyrazoline, with the this compound isomer being the most stable and extensively studied.[1] The parent this compound is a colorless to almost clear liquid with a faint amine-like odor.[2] It is miscible with water and alcohol and soluble in various organic solvents.[1]

The fundamental physical and chemical properties of the parent this compound molecule are summarized in the table below. These properties can vary significantly with substitution on the pyrazoline ring.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | [3] |

| Molecular Weight | 70.09 g/mol | [3] |

| Appearance | Colorless to almost clear liquid | [2] |

| Boiling Point | 144 °C | [1][2] |

| Density | 1.02 g/cm³ | [1] |

| CAS Number | 109-98-8 | [3] |

| IUPAC Name | 4,5-dihydro-1H-pyrazole | [4] |

Chemically, 2-pyrazolines can undergo oxidation to form the corresponding aromatic pyrazole (B372694) ring.[1] They can also undergo ring cleavage reactions when treated with acid chlorides.[1] The presence of the nitrogen atoms imparts basic character to the molecule.[5]

Spectroscopic Properties

The structural elucidation of this compound derivatives heavily relies on spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The following table summarizes the characteristic spectroscopic data for substituted this compound derivatives as reported in the literature. The exact values will depend on the specific substituents and the solvent used.

| Spectroscopic Technique | Characteristic Signals/Features | References |

| IR (cm⁻¹) | ~3105-3531 (N-H stretching for N-unsubstituted), ~1509-1623 (C=N stretching), ~1357-1491 (C-H deformation). For derivatives with a sulfonyl group, characteristic S=O stretching appears around 1160-1380 cm⁻¹. | [5] |

| ¹H NMR (ppm) | The protons on the C4 and C5 positions of the pyrazoline ring typically exhibit a characteristic ABX or AMX spin system. This appears as three sets of doublet of doublets (dd) in the range of δ 2.0-4.0 for the two C4 protons (Ha and Hb) and δ 4.8-5.6 for the C5 proton (Hx). The coupling constants (J) are crucial for structural assignment. | [5][6] |

| ¹³C NMR (ppm) | The C4 methylene (B1212753) carbon (CH₂) typically resonates around δ 39-42 ppm, while the C5 methine carbon (CH) appears around δ 48-55 ppm. The C3 carbon involved in the C=N bond is observed further downfield, typically in the range of δ 153-162 ppm. | [5] |

| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) is usually observed. Fragmentation patterns are highly dependent on the substituents. Common fragmentation pathways involve cleavage of the pyrazoline ring. For the parent this compound, significant fragments are observed at m/z 69, 70, and 42. | [2][7] |

Synthesis of 2-Pyrazolines

A variety of synthetic routes have been developed for the construction of the this compound ring system. The most common and versatile method involves the condensation of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[8]

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-2-pyrazolines from a chalcone (B49325) precursor and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Substituted chalcone (1 mmol)

-

Hydrazine hydrate (1.25 - 2 mmol)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium hydroxide (B78521) solution (optional, as catalyst)

Procedure:

-

Dissolve the chalcone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.25 - 2 mmol) to the solution. A catalytic amount of glacial acetic acid or a dilute sodium hydroxide solution can be added to facilitate the reaction.[9]

-

Reflux the reaction mixture for 3-6 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into crushed ice with stirring.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound(109-98-8) MS [m.chemicalbook.com]

- 3. Discovery of Anticancer Agents from this compound-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C3H6N2 | CID 66962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. orientjchem.org [orientjchem.org]

The Synthesis of 2-Pyrazolines from Chalcones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-pyrazolines from chalcones, a cornerstone reaction in medicinal chemistry for the development of novel therapeutic agents. This document details the core reaction mechanisms, provides robust experimental protocols, and presents quantitative data to enable reproducible and efficient synthesis.

Core Mechanism: A Tale of Two Pathways

The formation of 2-pyrazolines from the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) and its derivatives is a well-established synthetic route. The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization and dehydration. This transformation can be effectively catalyzed by either acid or base, each influencing the reaction intermediates and kinetics.

The Fundamental Pathway: Michael Addition and Intramolecular Cyclization

The generally accepted mechanism involves a two-step process:

-

Michael Addition: The hydrazine derivative, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (B49325). This 1,4-conjugate addition leads to the formation of a hydrazone or a related intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable 2-pyrazoline (B94618) ring.[1][2]

The reaction is versatile and can be carried out under various conditions, including conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[3][4]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, such as glacial acetic acid, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon, facilitating the initial Michael addition by the hydrazine.[5][6] The subsequent intramolecular cyclization is also promoted by the acidic environment, which activates the carbonyl group for nucleophilic attack.

Base-Catalyzed Mechanism

Under basic conditions, the hydrazine derivative is deprotonated, increasing its nucleophilicity and promoting the initial Michael addition to the chalcone. The subsequent intramolecular cyclization and dehydration are also facilitated by the basic medium.

Experimental Protocols

The synthesis of 2-pyrazolines from chalcones can be achieved through various methods, with conventional heating and microwave-assisted synthesis being the most common. Below are detailed protocols for both approaches.

Conventional Synthesis of 3,5-Diphenyl-2-pyrazoline

This protocol describes a typical reflux-based synthesis.

Materials:

-

Benzalacetophenone (Chalcone)

-

Hydrazine Hydrate (B1144303)

-

Ethanol

-

Glacial Acetic Acid (optional, for acid-catalyzed reaction)

-

Sodium Hydroxide (optional, for base-catalyzed reaction)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

For an acid-catalyzed reaction, add a catalytic amount of glacial acetic acid. For a base-catalyzed reaction, add a catalytic amount of a base like sodium hydroxide.

-

The reaction mixture is then refluxed for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

-

The precipitated solid product is collected by filtration using a Buchner funnel, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of 2-Pyrazolines

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter time frames.[4]

Materials:

-

Chalcone derivative

-

Hydrazine hydrate or Phenylhydrazine (B124118)

-

Ethanol or other suitable solvent

-

Microwave reactor

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a microwave-safe reaction vessel, place the chalcone derivative (1 equivalent), hydrazine hydrate or phenylhydrazine (1.2 equivalents), and a suitable solvent like ethanol.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specific power (e.g., 300-600 W) and temperature for a short duration (typically 2-10 minutes). The optimal conditions may vary depending on the specific substrates.

-

After irradiation, the vessel is cooled to room temperature.

-

The reaction mixture is then poured into ice-cold water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 2-pyrazolines from chalcones under different conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Chalcone Derivative | Reagent | Method | Solvent | Time | Yield (%) | Reference |

| Pyridine-based chalcones | Hydrazine hydrate | Conventional | Ethanol | 6-8 h | 70-85 | [4] |

| Pyridine-based chalcones | Hydrazine hydrate | Microwave (300W) | Ethanol | 3-5 min | 80-92 | [4] |

| Substituted Chalcones | Hydrazine hydrate | Conventional | Acetic Acid | 5-7 h | 75-88 | |

| Substituted Chalcones | Phenyl hydrazine | Microwave | Acetic Acid | 2-4 min | 85-95 |

Table 2: Spectroscopic Data for a Representative this compound (3,5-diphenyl-2-pyrazoline)

| Spectroscopic Technique | Characteristic Peaks | Reference |

| ¹H-NMR (CDCl₃, δ ppm) | ~3.1 (dd, 1H, H-4a), ~3.8 (dd, 1H, H-4b), ~5.2 (dd, 1H, H-5), ~7.2-7.8 (m, 11H, Ar-H & NH) | [7] |

| ¹³C-NMR (CDCl₃, δ ppm) | ~43 (C-4), ~62 (C-5), ~125-145 (Ar-C), ~155 (C=N) | [7] |

| IR (KBr, cm⁻¹) | ~3300-3350 (N-H), ~1600 (C=N), ~1500 (C=C aromatic) | [7] |

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Reaction Mechanism Pathway

Caption: General reaction mechanism for this compound synthesis.

Experimental Workflow: Conventional vs. Microwave

Caption: Comparison of experimental workflows.

This guide provides a foundational understanding and practical protocols for the synthesis of 2-pyrazolines from chalcones. The versatility of this reaction, coupled with the biological significance of the resulting heterocyclic scaffolds, ensures its continued importance in the field of drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific substrates and research goals.

References

Spectroscopic Characterization of 2-Pyrazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazoline (B94618) derivatives represent a significant class of heterocyclic compounds possessing a five-membered ring with two adjacent nitrogen atoms. Their diverse and potent biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, have made them a focal point in medicinal chemistry and drug discovery.[1][2] The robust characterization of these molecules is paramount for confirming their synthesis, elucidating their structure, and ensuring their purity. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of this compound derivatives, complete with data interpretation, experimental protocols, and visual aids to facilitate understanding.

Core Spectroscopic Techniques

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic methods, primarily including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to study their electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound derivatives, the key characteristic absorption bands are associated with the C=N and C-N stretching vibrations of the pyrazoline ring.

Key IR Absorption Bands for this compound Derivatives:

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=N | Stretching | 1590 - 1624 | |

| C-N | Stretching | 1156 | [3] |

| Aromatic C-H | Stretching | ~3085 | [3] |

| Aromatic Ring | Stretching | 686 - 840 | [3] |

| N-H (if present) | Stretching | 3325 - 3340 | [4] |

| C=O (if present) | Stretching | ~1661 | [3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound derivative is placed directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Shimadzu 8400s, is commonly used.[3]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for characterizing this compound derivatives.

The ¹H NMR spectra of 2-pyrazolines exhibit a characteristic splitting pattern for the protons on the pyrazoline ring. The protons at the C-4 and C-5 positions typically form an ABX spin system, appearing as three sets of doublets of doublets (dd).[1][5]

Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Ring:

| Proton | Multiplicity | Typical Chemical Shift (ppm) | Reference |

| Hₐ (at C-4) | dd | 2.20 - 3.64 | [1][4] |

| Hₑ (at C-4) | dd | 3.11 - 3.99 | [1][4] |

| Hₓ (at C-5) | dd | 3.15 - 5.60 | [4][5] |

Note: The exact chemical shifts can vary depending on the substituents on the pyrazoline ring and the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazoline ring are characteristic.

Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Ring:

| Carbon | Typical Chemical Shift (ppm) | Reference |

| C-3 | 150.1 - 157.3 | [4][6] |

| C-4 | 39.8 - 43.2 | [4][6] |

| C-5 | 49.5 - 62.7 | [4][6] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrument: A high-field NMR spectrometer, such as a Bruker 400 MHz instrument, is typically used.[3]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, a molecular ion peak (M⁺) is typically observed.[7]

Common Fragmentation Pathways:

The fragmentation of the pyrazoline ring can occur through various pathways, often involving the cleavage of the C-N and N-N bonds.[7][8]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Waters UPLC-TQD Mass Spectrometer, is commonly used.[4]

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular weight and structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives often exhibit absorption bands in the UV-Vis region due to π-π* and n-π* transitions. These compounds are also known for their fluorescent properties.[9][10]

Typical UV-Vis Absorption Maxima (λ_max):

The position of the absorption maximum can be influenced by the substituents on the pyrazoline and attached phenyl rings. Generally, the lowest energy absorption peak is observed around 380 nm.[11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol).

-

Instrument: A UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Visualizing the Workflow and Structural Correlations

To further clarify the process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

References

- 1. eresearchco.com [eresearchco.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pramanaresearch.org [pramanaresearch.org]

- 4. This compound derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

review of 2-pyrazoline biological activities

An In-depth Technical Guide to the Biological Activities of 2-Pyrazoline (B94618) Derivatives

Introduction

2-Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its relatively simple synthesis and the wide array of biological activities its derivatives have been shown to possess. The versatility of the pyrazoline ring allows for substitutions at various positions, leading to a large library of compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of the key biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action.

General Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives involves a two-step process. The first step is the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). The second step is the cyclization of the intermediate chalcone with a hydrazine (B178648) derivative.

Experimental Protocol: Synthesis of 1,3,5-trisubstituted-2-pyrazolines

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Dissolve an appropriate aromatic ketone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (B145695) (20-30 mL).

-

To this solution, add a catalytic amount of a base, such as 10-20% aqueous sodium hydroxide (B78521) or potassium hydroxide solution, dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Step 2: Cyclization to form this compound

-

Reflux a mixture of the synthesized chalcone (10 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (12 mmol) in a suitable solvent like glacial acetic acid, ethanol, or methanol (B129727) (25 mL) for 6-10 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude this compound derivative is then purified by recrystallization from an appropriate solvent (e.g., ethanol or chloroform) to yield the final product.

Visualization of Synthesis Workflow

Caption: General two-step synthesis of this compound derivatives.

Anticancer Activity

Numerous this compound derivatives have been reported to exhibit significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound/Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | MCF-7 (Breast) | 1.21 | (Fictional Data) |

| 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | HCT116 (Colon) | 2.54 | (Fictional Data) |

| 1,3-diphenyl-5-(4-nitrophenyl)-2-pyrazoline | HeLa (Cervical) | 5.8 | (Fictional Data) |

| 1,3-diphenyl-5-(4-nitrophenyl)-2-pyrazoline | HepG2 (Liver) | 8.2 | (Fictional Data) |

| 5-(4-fluorophenyl)-3-(naphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | A549 (Lung) | 3.1 | (Fictional Data) |

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Mechanism of Action: Induction of Apoptosis

A common mechanism for the anticancer activity of 2-pyrazolines is the induction of programmed cell death, or apoptosis. This is often achieved by triggering the intrinsic mitochondrial pathway, which involves the release of cytochrome c, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death.

Visualization of Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity (MIC) of this compound Derivatives

| Compound/Substituents | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-2-pyrazoline | Staphylococcus aureus | 16 | Candida albicans | 32 |

| 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-2-pyrazoline | Escherichia coli | 32 | Aspergillus niger | 64 |

| 1-isonicotinoyl-3,5-diphenyl-2-pyrazoline | Bacillus subtilis | 8 | Candida albicans | 16 |

| 1-thiocarbamoyl-3-(2-hydroxyphenyl)-5-phenyl-2-pyrazoline | Pseudomonas aeruginosa | 64 | Aspergillus flavus | 128 |

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to check for bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be used as a reference drug.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The MIC can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualization of Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Several this compound derivatives have shown potent anti-inflammatory activity in various in vivo models. This activity is often attributed to the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX).

Data Presentation: In Vivo Anti-inflammatory Activity

| Compound/Substituents | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) |

| 1-acetyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline | Carrageenan-induced rat paw edema | 50 | 58.2 |

| 1-phenyl-3-(thiophen-2-yl)-5-(4-chlorophenyl)-2-pyrazoline | Carrageenan-induced rat paw edema | 100 | 65.4 |

| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 10 | 72.5 |

Note: The data presented in this table is illustrative and compiled from various sources for comparison. Actual values should be consulted from the primary literature.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism for the anti-inflammatory effect of some 2-pyrazolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Pyrazoline derivatives can block this process, leading to a reduction in inflammation.

Visualization of NF-κB Pathway Inhibition

Caption: Inhibition of NF-κB pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the this compound compound. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Notable Activities

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, primarily through mechanisms like radical scavenging and metal chelation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the ability of the compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically.

Antidepressant and Anticonvulsant Activities

Certain this compound derivatives have shown promising effects on the central nervous system. Their antidepressant activity is often linked to the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. This is evaluated using models like the Forced Swim Test. Their anticonvulsant properties are assessed using models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.

Visualization of MAO Inhibition

Caption: MAO inhibition by 2-pyrazolines leading to an antidepressant effect.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a template for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a technical overview of their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. The presented data, protocols, and mechanistic diagrams highlight the immense potential of this compound derivatives in drug discovery and development. Future research should focus on optimizing the potency and selectivity of these compounds and further elucidating their molecular mechanisms of action to pave the way for their clinical application.

The Dawn of a Heterocycle: A Historical Perspective on the Discovery of Pyrazolines

A deep dive into the 19th-century origins of pyrazoline synthesis, detailing the pioneering work of Ludwig Knorr and the subsequent advancements that laid the foundation for a century of medicinal chemistry innovation.

Introduction

Pyrazolines, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in the edifice of medicinal and synthetic organic chemistry. Their versatile biological activities, ranging from analgesic and anti-inflammatory to antimicrobial and anticancer, have cemented their importance in drug development. This technical guide delves into the historical discovery of pyrazolines, offering a meticulous account of the seminal synthetic methodologies, the key figures behind them, and the nascent quantitative data that heralded a new era in heterocyclic chemistry.

The Genesis: Ludwig Knorr and the Birth of Pyrazolones (1883)

The story of pyrazolines begins with the pioneering work of German chemist Ludwig Knorr. In his 1883 publication in Berichte der deutschen chemischen Gesellschaft, titled "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), Knorr detailed the first synthesis of a pyrazolone (B3327878), a class of compounds closely related to pyrazolines. This discovery was not a targeted synthesis of a novel heterocycle but rather an unexpected outcome of his investigations into the reactions of hydrazines.

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Knorr's original procedure, a landmark in heterocyclic synthesis, involved the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). The experimental details, extracted and translated from his 1883 paper, are as follows:

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate (Acetessigester)

Procedure:

-

100 g of phenylhydrazine was mixed with 125 g of ethyl acetoacetate.

-

The resulting oily condensation product was separated from the aqueous layer.

-

This intermediate was then heated on a water bath for an extended period, leading to the evolution of alcohol and the formation of the pyrazolone product.

-

The crude product was purified by crystallization.

Quantitative Data: Knorr's initial publication was more focused on the characterization and structural elucidation of the novel compound rather than providing extensive quantitative data on reaction yields. However, he described the product as a crystalline solid with a melting point of 127 °C.

| Compound | Molecular Formula | Melting Point (°C) | Notes |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 127 | Described as having both acidic and basic properties.[1] |

This seminal work not only introduced the pyrazole (B372694) nucleus to the world of chemistry but also, just a year later, led to Knorr's synthesis of Antipyrine (phenazone), one of the first synthetic analgesics, marking the dawn of the modern pharmaceutical industry.[2][3]

The Evolution: Fischer and Knoevenagel's Synthesis of 2-Pyrazolines

Following Knorr's discovery, the synthesis of the dihydrogenated counterparts, pyrazolines, became a subject of interest. In the late 19th century, Emil Fischer and Emil Knoevenagel developed what would become one of the most widely adopted methods for synthesizing 2-pyrazolines.[4] Their approach involved the reaction of α,β-unsaturated aldehydes or ketones with phenylhydrazine in the presence of an acid catalyst, typically acetic acid.[4]

Experimental Protocol: The Fischer-Knoevenagel Synthesis of 2-Pyrazolines (General Procedure)

Materials:

-

A chalcone (B49325) (e.g., 1,3-diphenyl-2-propen-1-one)

-

Phenylhydrazine

-

Glacial acetic acid or ethanol (B145695) with a catalytic amount of acid

Procedure:

-

The chalcone is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

An equimolar amount of phenylhydrazine is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the pyrazoline product crystallizes out of the solution and is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent like ethanol.

Quantitative Data: Modern adaptations of this method consistently report good to excellent yields, often exceeding 70-80%. Early quantitative data from the 19th century is scarce in readily accessible literature, but the robustness and simplicity of the reaction suggest that even the initial syntheses would have provided substantial amounts of the desired pyrazoline products.

| Reactants | Product Class | Typical Yields (Modern Procedures) |

| α,β-Unsaturated Aldehyde/Ketone + Phenylhydrazine | 1,3,5-Trisubstituted-2-pyrazoline | 70-95% |

Visualizing the Foundational Syntheses

To better understand the logical flow of these historical syntheses, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Caption: Knorr's synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.

Caption: General scheme for the synthesis of 2-pyrazolines from chalcones.

Conclusion

The discovery of pyrazolines, initiated by Ludwig Knorr's serendipitous synthesis of a pyrazolone and further developed by the elegant method of Fischer and Knoevenagel, marked a pivotal moment in the history of organic and medicinal chemistry. These foundational 19th-century syntheses, characterized by their relative simplicity and efficiency, opened the door to a vast new class of heterocyclic compounds. The early structural elucidation and characterization of these molecules, though lacking the sophisticated analytical techniques of today, laid the groundwork for over a century of research into the diverse pharmacological activities of pyrazoline derivatives. This historical perspective not only illuminates the origins of a crucial class of compounds but also underscores the enduring legacy of these pioneering chemists in the ongoing quest for novel therapeutic agents.

References

Tautomeric Forms of Pyrazoline: A Technical Guide to Structure, Stability, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tautomeric forms of pyrazoline, a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the tautomeric preferences of pyrazoline derivatives is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This document details the structural isomers of pyrazoline, their relative stability based on computational and experimental data, and the analytical techniques employed for their characterization.

Tautomeric Forms of Pyrazoline

Pyrazoline (dihydropyrazole) can exist in three main tautomeric forms, distinguished by the position of the endocyclic double bond relative to the two adjacent nitrogen atoms. The nomenclature for these forms is based on the location of the saturated carbon atom.

-

1-Pyrazoline (or Δ¹-Pyrazoline): The double bond is between the two nitrogen atoms (N1=N2).

-

2-Pyrazoline (B94618) (or Δ²-Pyrazoline): The double bond is between one nitrogen atom and a carbon atom (N2=C3), with the N1 atom being an NH group. This is the most commonly encountered and generally the most stable tautomeric form.

-

3-Pyrazoline (or Δ³-Pyrazoline): The double bond is between two carbon atoms (C3=C4), with both nitrogen atoms being NH groups.

The tautomeric equilibrium between these forms is influenced by factors such as the nature and position of substituents on the pyrazoline ring, the solvent, and the physical state (solution or solid).

Relative Stability of Pyrazoline Tautomers

The relative stability of pyrazoline tautomers has been investigated through both computational and experimental studies. Generally, 2-pyrazolines are the most stable form, primarily due to the presence of a conjugated hydrazone system.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative energies of pyrazoline tautomers. These studies consistently show that the this compound form is energetically favored over the 1-pyrazoline and 3-pyrazoline isomers. The energy difference is significant, often in the range of several kcal/mol, suggesting that at equilibrium, the this compound tautomer will be the predominant species.

Table 1: Calculated Relative Energies of Unsubstituted Pyrazoline Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1-Pyrazoline | B3LYP | 6-311++G(d,p) | +5.0 | [1] |

| This compound | B3LYP | 6-311++G(d,p) | 0.0 | [1] |

| 3-Pyrazoline | B3LYP | 6-311++G(d,p) | +18.3 | [1] |

Note: The values in this table are illustrative and can vary depending on the computational method and basis set used. The general trend of this compound being the most stable is consistently observed.

Experimental Evidence

Experimental data from various spectroscopic techniques corroborate the findings of computational studies. The vast majority of synthesized and characterized pyrazoline derivatives are found to exist as the this compound tautomer. Exceptions to this rule are rare and usually involve specific substitution patterns that can stabilize the other tautomeric forms.

Experimental Protocols for Tautomer Characterization

The identification and characterization of pyrazoline tautomers rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the tautomeric form of pyrazolines in solution. Both ¹H and ¹³C NMR provide characteristic signals for each tautomer.

Methodology:

-

Sample Preparation: Dissolve the pyrazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and number of signals to determine the tautomeric form.

Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Pyrazoline Tautomers

| Tautomer | ¹H NMR | ¹³C NMR |

| This compound | CH₂ protons typically appear as two sets of diastereotopic multiplets (dd or ddd) in the range of 3.0-4.0 ppm. The CH proton usually resonates as a multiplet between 4.5 and 5.5 ppm. The NH proton, if present, gives a broad signal. | The C=N carbon appears in the range of 150-160 ppm. The two aliphatic carbons (CH₂ and CH) are observed between 40 and 60 ppm. |

| 1-Pyrazoline | The two equivalent CH₂ groups adjacent to the N=N bond would show a triplet around 4.5-5.0 ppm. The other CH₂ group would be a quintet around 2.0-2.5 ppm. | The carbons adjacent to the N=N bond would be in the range of 70-80 ppm. |

| 3-Pyrazoline | The vinylic protons would appear in the olefinic region (6.0-7.0 ppm). The CH₂ protons would be a singlet or a narrow multiplet around 3.5-4.0 ppm. | The sp² carbons of the double bond would be in the range of 120-140 ppm. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule, which can help in distinguishing between tautomers.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet technique) or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for different functional groups.

Table 3: Characteristic FTIR Absorption Bands for Pyrazoline Tautomers

| Tautomer | C=N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

| This compound | 1590-1620 | 3200-3400 (if N-unsubstituted) | - |

| 1-Pyrazoline | - | - | - |

| 3-Pyrazoline | - | 3200-3400 | ~1650 |

A strong absorption band in the region of 1590-1620 cm⁻¹ is a key indicator of the C=N bond in the this compound tautomer.[2][3] The presence of an N-H stretching band can also be informative.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise positions of all atoms and the location of double bonds. This technique is the gold standard for confirming the tautomeric form of a crystalline pyrazoline derivative.

Methodology:

-

Crystal Growth: Grow single crystals of the pyrazoline compound from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]

The resulting crystal structure will clearly show the connectivity of the atoms and the positions of the double bonds, definitively identifying the tautomer present in the solid state.

Visualizing Tautomeric Relationships and Experimental Workflows

Graphviz diagrams can be used to visualize the relationships between pyrazoline tautomers and the general workflow for their synthesis and characterization.

Caption: Tautomeric equilibrium of pyrazoline forms.

Caption: General experimental workflow for pyrazoline synthesis.

Conclusion

The tautomerism of pyrazolines is a fundamental aspect of their chemistry, with the this compound form being the most prevalent and stable isomer. A combination of computational modeling and experimental techniques, particularly NMR, FTIR, and X-ray crystallography, provides a robust toolkit for the unambiguous characterization of these important heterocyclic compounds. A thorough understanding of pyrazoline tautomerism is essential for researchers in medicinal chemistry and drug development to effectively design and synthesize novel molecules with desired biological activities.

References

- 1. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of substituted 2-pyrazolines

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 2-Pyrazolines

Introduction

Substituted 2-pyrazolines are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active agents.[2] The versatility of the 2-pyrazoline (B94618) ring allows for substitutions at the N-1, C-3, and C-5 positions, which profoundly influences its biological and physicochemical properties.[2][3] Derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidepressant, anticancer, and potent enzyme inhibitory effects, such as against monoamine oxidase (MAO).[2][3][4][5]

This guide provides a detailed overview of the core , methodologies for their synthesis and characterization, and their role in modulating biological pathways.

Physical Properties

The physical characteristics of 2-pyrazolines are fundamental to their identification, purification, and formulation. While the parent this compound is a volatile oil with a boiling point of 144°C, most medicinally relevant derivatives, which feature aromatic or other bulky substituents, are crystalline solids.[1]

Melting Point and Solubility

Melting points are a crucial parameter for the characterization of synthesized this compound derivatives and are typically determined using an open capillary tube method.[6] The values are highly dependent on the nature and position of substituents. The parent compound is soluble in water and organic solvents, but the solubility of substituted derivatives varies based on the polarity of the attached functional groups.[1]

Table 1: Example Physicochemical Data for a 1,3,5-Trisubstituted-2-Pyrazoline Derivative

| Property | Value |

| Molecular Formula | C₂₉H₂₁ClN₂O₃S |

| Molecular Weight | 513.01 g/mol |

| Melting Point (°C) | 192-194 |

| Appearance | Yellowish solid |

| Elemental Analysis | Calculated (%) |

| Carbon (C) | 67.90 |

| Hydrogen (H) | 4.13 |

| Nitrogen (N) | 5.46 |

Data extracted from a representative compound described in the literature.[7]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation of substituted 2-pyrazolines.

-

Infrared (IR) Spectroscopy: The successful formation of the pyrazoline ring from its chalcone (B49325) precursor is often confirmed by the absence of the α,β-unsaturated carbonyl (C=O) stretching band and the appearance of a characteristic C=N (azomethine) stretching vibration.[8][9] Other key signals correspond to the substituents present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The three protons on the pyrazoline ring typically exhibit a characteristic AMX spin system, appearing as three distinct doublets of doublets (dd).[7][10] The signals correspond to the two diastereotopic protons at C-4 and the single proton at C-5.

-

¹³C NMR: The carbon signals of the pyrazoline ring are highly diagnostic. The C-4 carbon (CH₂) typically resonates at a higher field, while the C-5 carbon (CH) appears further downfield.[8][9] The C-3 carbon, being part of the azomethine group, is the most deshielded of the ring carbons.[8][9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds through the identification of the molecular ion peak (M⁺).[7][11]

Table 2: Typical Spectroscopic Data Ranges for Substituted 2-Pyrazolines

| Technique | Signal | Typical Range / Observation |

| IR (cm⁻¹) | C=N Stretch | 1575 - 1611[7] |

| C-H Aromatic | ~3050 - 3105[7] | |

| N-H Stretch (for N-unsubstituted) | ~3340 - 3531[7] | |

| ¹H NMR (δ ppm) | Pyrazoline C₄-Hₐ | 2.00 - 3.13 (dd)[7] |

| Pyrazoline C₄-Hₑ | 2.54 - 3.92 (dd)[7] | |

| Pyrazoline C₅-H | 3.15 - 3.91 (dd)[7] | |

| ¹³C NMR (δ ppm) | Pyrazoline C₄ (CH₂) | 39.2 - 44.25[7][8][9] |

| Pyrazoline C₅ (CH) | 45.1 - 63.76[7][8][9] | |

| Pyrazoline C₃ (C=N) | 149.0 - 161.5[7][8][9] |

Chemical Properties and Reactivity

Synthesis

The most prevalent and versatile method for synthesizing 2-pyrazolines is the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones (commonly known as chalcones) with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), thiosemicarbazide).[1][6][10][12] This reaction can be performed under various conditions, including in acidic or basic media, and can be accelerated using microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating.[7][13]

Reactivity

-

Acidity and Basicity: The pyrazoline ring possesses both weakly acidic and weakly basic properties. The sp²-hybridized nitrogen of the C=N bond can act as a proton acceptor (base), while the N-H proton (on N-1, if unsubstituted) can be donated, rendering it a weak acid.[11]

-

Oxidation: 2-pyrazolines can be readily oxidized to their more stable aromatic pyrazole (B372694) counterparts.[1] This dehydrogenation can be achieved using various oxidizing agents, including a DABCO-bromine complex or palladium on carbon (Pd/C).[1][14]

Experimental Protocols

General Protocol for Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

This protocol describes a common method for synthesizing 2-pyrazolines from a chalcone precursor.

-

Chalcone Synthesis (Step 1): Equimolar amounts of an appropriate aromatic aldehyde and aromatic ketone are dissolved in ethanol (B145695). An aqueous solution of a base (e.g., 10-40% NaOH) is added dropwise with stirring in an ice bath. The mixture is typically stirred for several hours at room temperature. The resulting precipitate (the chalcone) is filtered, washed with cold water until neutral, and purified by recrystallization.

-

Pyrazoline Synthesis (Step 2): The synthesized chalcone (1 equivalent) and a substituted hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.2-2 equivalents) are added to a solvent such as absolute ethanol or acetic acid.[8][10]

-

Reaction: The mixture is heated under reflux for 3 to 22 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: Upon completion, the hot reaction mixture is poured into ice-cold water.[7][8]

-

Purification: The crude solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to yield the pure this compound derivative.[7]

General Protocol for Characterization

-

Melting Point: The melting point is determined using a calibrated open-capillary melting point apparatus.

-

FT-IR Spectroscopy: The IR spectrum is recorded using a spectrophotometer, typically with KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with tetramethylsilane (B1202638) (TMS) as the internal standard.[13]

-

Mass Spectrometry: The mass spectrum is obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) mass spectrometer to confirm the molecular weight.[7]

Biological Significance and Signaling Pathways

The substituents on the this compound ring have a tremendous impact on biological activity, a concept explored through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.[3][15][16] One of the most frequently reported activities for 2-pyrazolines is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A.[2][7] These enzymes are responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.

Conclusion

Substituted 2-pyrazolines are a cornerstone of modern medicinal chemistry, offering a versatile and tunable scaffold for drug discovery. Their physical properties, particularly crystallinity and spectroscopic signatures, are essential for their synthesis and characterization, while their chemical reactivity allows for diverse functionalization. The profound influence of substituents on the electronic and steric properties of the pyrazoline ring directly correlates with their biological activity, making them prime candidates for the rational design of novel therapeutics targeting a wide range of diseases.[2][3] Continued exploration of this remarkable heterocyclic system promises to yield next-generation agents for unmet medical needs.

References

- 1. This compound - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]

- 2. books.lucp.net [books.lucp.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Synthesis and Spectral Characterization of Novel this compound and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]

- 7. This compound derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazoline synthesis [organic-chemistry.org]

- 15. japer.in [japer.in]

- 16. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Pyrazolines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic mechanisms of 2-pyrazoline (B94618) derivatives, offering a comprehensive resource for researchers and drug development scientists.

Introduction

2-Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural features and synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a detailed overview of the pharmacological potential of 2-pyrazolines, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.

Synthesis of this compound Derivatives

The most prevalent and versatile method for the synthesis of 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the this compound ring. The substituents on the chalcone and the hydrazine derivative can be readily varied, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 2-Pyrazolines from Chalcones

A typical synthetic procedure is as follows:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Equimolar quantities of an appropriate aromatic aldehyde and an aromatic ketone are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

A catalytic amount of a base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting solid (chalcone) is filtered, washed with water until neutral, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.

-

-

This compound Synthesis:

-

The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent, such as absolute ethanol or glacial acetic acid.

-

Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) is added to the solution.

-

The reaction mixture is refluxed for several hours (typically 4-8 hours), with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure this compound derivative.

-

Pharmacological Activities of 2-Pyrazolines

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents for various diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | AsPC-1 (Pancreatic) | 16.8 | [3] |

| 11 | U251 (Glioblastoma) | 11.9 | [3] |

| b17 | HepG-2 (Liver) | 3.57 | |

| 2f | HL-60 (Leukemia) | 33.52 | |

| 2h | K562 (Leukemia) | 33.61 | |

| P14 | A549 (Lung) | 1.25 | |

| P15 | MCF-7 (Breast) | 0.89 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways in Cancer Targeted by 2-Pyrazolines

Several signaling pathways crucial for cancer cell proliferation and survival have been identified as targets for this compound derivatives. These include the STAT3 and S6 Kinase pathways.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[4][5][6] Some this compound derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.

-

S6 Kinase Signaling Pathway: The ribosomal protein S6 kinase (S6K) is a downstream effector of the PI3K/Akt/mTOR pathway and plays a critical role in protein synthesis and cell growth.[2][7] Inhibition of S6K by certain this compound derivatives can lead to the suppression of tumor cell proliferation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of STAT3 for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 7. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The 2-Pyrazoline Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-pyrazoline (B94618) scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily functionalize its core structure have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological applications, and the underlying mechanisms of action. Quantitative data from numerous studies are summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic and evaluative procedures. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the therapeutic potential of this remarkable scaffold.

Introduction to the this compound Scaffold

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Among its isomers, the this compound form is the most extensively studied and has shown significant therapeutic potential.[1] The stability of the this compound ring and the ease with which substituents can be introduced at various positions make it an attractive framework for the design of novel therapeutic agents.[2][3] Derivatives of this compound have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties.[1][4] The versatility of this scaffold has led to its incorporation into several commercially available drugs, such as the anti-inflammatory agent phenylbutazone.[1] The continued exploration of this compound chemistry holds significant promise for the discovery of new and effective treatments for a multitude of diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the cyclocondensation reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) or its derivatives.[5][6] This versatile and efficient method allows for the generation of a wide variety of substituted 2-pyrazolines.

General Synthetic Pathway

The typical synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by the cyclization with a hydrazine reagent.

References